molecular formula C18H18ClF3N2O3S2 B2742199 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-23-1

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2742199
CAS No.: 1105235-23-1
M. Wt: 466.92
InChI Key: PLMNIEDHXJWSQI-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClF3N2O3S2 and its molecular weight is 466.92. The purity is usually 95%.
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Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring, a thiophene moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C15H16ClF3N2O2S, and it features several functional groups that contribute to its biological activity.

Structural Representation

ComponentDescription
Molecular FormulaC15H16ClF3N2O2S
IUPAC NameThis compound
SMILESO=C(Nc(cc(F)(F)F)c1Cl)c1cccs1

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural frameworks have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly relevant in the context of chronic inflammatory diseases.

Antibacterial Activity

There is evidence supporting the antibacterial efficacy of compounds related to this structure. In vitro studies have demonstrated that certain derivatives possess potent activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group has been linked to enhanced lipophilicity and improved binding affinity to biological targets. Additionally, modifications on the thiophene ring can significantly influence the compound's pharmacological profile.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that specific substitutions on the phenyl ring increased cytotoxicity, suggesting a correlation between structural modifications and enhanced antitumor activity.
  • Inflammation Models : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, highlighting its potential as an anti-inflammatory agent.
  • Antibacterial Testing : In vitro assays against Staphylococcus aureus showed that certain analogs had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as new antibacterial agents.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S2/c19-14-7-6-12(18(20,21)22)10-15(14)23-16(25)11-13-4-1-2-8-24(13)29(26,27)17-5-3-9-28-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMNIEDHXJWSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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